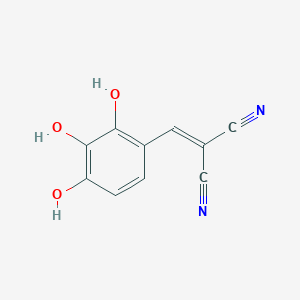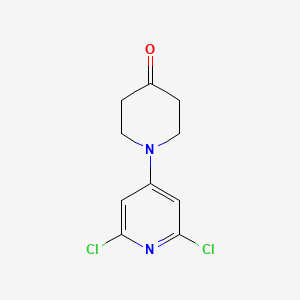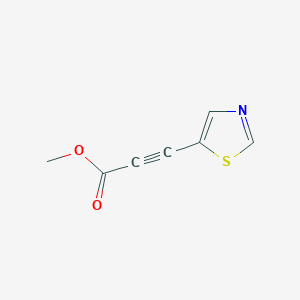
2-(2,3,4-Trihydroxybenzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4-Trihydroxybenzylidene)malononitrile is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of three hydroxyl groups attached to a benzylidene moiety, which is further linked to a malononitrile group. The presence of these functional groups imparts significant reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trihydroxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction can be catalyzed by hydrotalcites, which are solid bases that can be modified with metals like titanium or zinc to enhance their activity and selectivity . The reaction conditions often involve mild temperatures (around 60°C) and solvents like ethyl acetate .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar catalytic processes. The use of eco-friendly and reusable catalysts like Ti-Al-Mg hydrotalcite ensures a green synthesis route . The process parameters, such as the mole ratio of reactants and catalyst loading, are optimized to achieve high conversion rates and selectivity.
化学反応の分析
Types of Reactions: 2-(2,3,4-Trihydroxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
科学的研究の応用
作用機序
The compound exerts its effects primarily through its interaction with enzymes like tyrosinase. It forms hydrogen bonds and hydrophobic interactions with specific residues in the enzyme’s active site, inhibiting its activity . This inhibition reduces melanin production, making it useful in cosmetic applications for skin lightening .
類似化合物との比較
- 2-(3,4-Dihydroxybenzylidene)malononitrile
- 4-Methoxybenzylidenemalononitrile
- N-(3’,4’-Dihydroxybenzylidenecyanoacetyl)indoline
Comparison: 2-(2,3,4-Trihydroxybenzylidene)malononitrile is unique due to the presence of three hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a more potent inhibitor of enzymes like tyrosinase compared to its analogs with fewer hydroxyl groups .
特性
分子式 |
C10H6N2O3 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC名 |
2-[(2,3,4-trihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6(5-12)3-7-1-2-8(13)10(15)9(7)14/h1-3,13-15H |
InChIキー |
UTZAXOFRFVDDQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C=C(C#N)C#N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















